4-ethoxy-N-(3-iodophenyl)benzamide
Description
4-Ethoxy-N-(3-iodophenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzoyl ring and a 3-iodophenyl substituent on the amide nitrogen. The ethoxy group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
4-ethoxy-N-(3-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLBMJRCCJCEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(3-iodophenyl)benzamide typically involves the following steps:
Formation of 4-ethoxybenzoic acid: This can be achieved through the ethylation of 4-hydroxybenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate.
Conversion to 4-ethoxybenzoyl chloride: The 4-ethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation with 3-iodoaniline: The 4-ethoxybenzoyl chloride is reacted with 3-iodoaniline in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzamide moiety.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group can be coupled with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, cyano, or other substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can yield products such as carboxylic acids or quinones.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Coupling Products: Coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-ethoxy-N-(3-iodophenyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used to study biological pathways and interactions, especially those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns in Halogenated Benzamides
Key Compounds :
4-Ethoxy-N-(3-fluorophenyl)benzamide (CAS: 346693-54-7): Structural Difference: Fluorine replaces iodine. This compound is marketed for industrial use, indicating stability under varied conditions .
4-Ethoxy-N-(2-iodophenyl)benzamide (CAS: 333348-82-6): Structural Difference: Iodine at the ortho position.
2-Ethoxy-N-(4-iodophenyl)benzamide (CAS: 5561-41-1):
- Structural Difference : Ethoxy and iodine at the 2- and 4-positions, respectively.
- Impact : Para-iodine may enhance target engagement in planar receptor sites, while the ethoxy group’s position affects solubility (MW: 367.18 g/mol) .
Table 1: Physical and Structural Properties
| Compound | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups |
|---|---|---|---|
| 4-Ethoxy-N-(3-iodophenyl)benzamide | 383.19 | 4-ethoxy, N-3-iodo | Benzamide, Iodine |
| 4-Ethoxy-N-(3-fluorophenyl)benzamide | 259.28 | 4-ethoxy, N-3-fluoro | Benzamide, Fluorine |
| 2-Ethoxy-N-(4-iodophenyl)benzamide | 367.18 | 2-ethoxy, N-4-iodo | Benzamide, Iodine |
Serotonin Receptor Modulators :
- Mosapride Metabolites (e.g., 4-amino-5-chloro-2-ethoxy derivatives): Replacement of iodine with morpholinyl or fluorobenzyl groups enhances 5-HT4 receptor agonism. However, metabolites with smaller substituents (e.g., fluoro) show reduced activity compared to the parent drug, underscoring iodine’s role in potency .
Antimicrobial and Anticancer Agents :
Antioxidant Derivatives :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
